Triasulfuron

描述

This compound is a selective sulfonylurea herbicide, which is absorbed by the leaves and the roots and is distributed through the plant to the meristems. It inhibits the biosynthesis of essential branched-chain amino acids valine and isoleucine, which prevents cell division and the plant growth is stopped. It is used as a herbicide in the cultivation of cereals (wheat, barley and triticale ) and can be applied before or after the emergence of the weeds.

Structure

3D Structure

属性

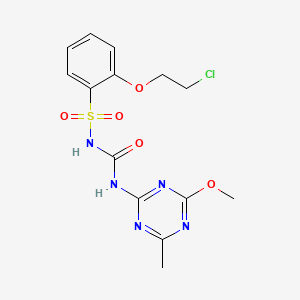

IUPAC Name |

1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O5S/c1-9-16-12(19-14(17-9)24-2)18-13(21)20-26(22,23)11-6-4-3-5-10(11)25-8-7-15/h3-6H,7-8H2,1-2H3,(H2,16,17,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPFESVZMSQIKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024345 |

Source

|

| Record name | Triasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.5 g/L (pH 7) at 20 °C, In water, 32 mg/L (pH 5), 815 mg/L (pH 7), 13,500 mg/L (pH 8.2) at 25 °C, Solubility (g/L at 25 °C): Acetone 14, dichloromethane 36, ethyl acetate 4.3); Solubility (mg/L at 25 °C): ethanol 420, n-octanol 130, n-hexane 0.04, toluene 300 |

Source

|

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cu cm |

Source

|

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: 7.5X10-13 mm Hg at 20 °C, Vapor pressure: 2.25X10-10 mm Hg at 25 °C (based on the Knudsen diffusivity (m sq/sec) measured value for triasulfuron's close analog Chlorsulfuron), <1.5X10-8 mm Hg at 25 °C (OECD Guideline Method 104) |

Source

|

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder | |

CAS No. |

82097-50-5 |

Source

|

| Record name | Triasulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82097-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triasulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082097505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIASULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/299LHF498M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178.1 °C (decomposes), Melting point: 186 °C |

Source

|

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triasulfuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for Triasulfuron, a sulfonylurea herbicide. The information compiled herein is intended to furnish researchers and chemical development professionals with a comprehensive understanding of the requisite chemical intermediates, experimental protocols, and quantitative data associated with its synthesis.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a multi-step process that involves the preparation of two key chemical intermediates, followed by their condensation to yield the final product. The core of this strategy lies in the formation of a sulfonylurea bridge between a substituted benzenesulfonamide and a triazine derivative.

The two primary intermediates are:

-

Intermediate A: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

-

Intermediate B: 2-(2-Chloroethoxy)benzenesulfonamide

The general synthetic approach is illustrated below.

Synthesis of Chemical Intermediates

Intermediate A: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This intermediate provides the triazine core of the this compound molecule. A common method for its synthesis involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base.

Experimental Protocol:

-

To a solution of methanol (50 mL) and potassium hydroxide pellets (6.8 g), acetamidine hydrochloride (9.5 g) is added at 10°C.

-

This mixture is then added dropwise to a solution of dimethyl N-cyanoimidocarbonate (11.4 g) in methanol (40 mL), also maintained at 10°C.

-

Following the addition, the reaction mixture is stirred at 25°C for 2 hours.

-

The reaction is quenched by pouring the mixture into 40 mL of ice water.

-

The resulting solid precipitate is collected by filtration, washed sequentially with water and methanol, and then dried at 70°C overnight to yield the final product.

| Parameter | Value | Reference |

| Yield | 84% | [1] |

| Melting Point | 258-261 °C |

Characterization Data: Spectroscopic data for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available in chemical databases.[1][2]

Intermediate B: 2-(2-Chloroethoxy)benzenesulfonamide

The synthesis of this substituted benzenesulfonamide intermediate is a multi-step process, typically starting from 2-acetoxybenzenesulfonic acid or a related precursor. A representative pathway is detailed in Chinese patent CN103508968A.[3]

Step 1: Synthesis of 2-(2-Chloroethoxy)benzenesulfonic acid

This step involves the reaction of a protected phenol with 2-chloroethanol. The patent suggests starting from 2-acetoxybenzenesulfonic acid and 2-chloroethanol.

Step 2: Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride. A common method for this transformation is the use of phosgene in the presence of a catalyst like DMF.

Experimental Protocol (based on CN103508968A):

-

In a round-bottom flask, 2-(2-chloroethoxy)benzenesulfonic acid (10.23 g) is dissolved in chlorobenzene (100 mL).

-

Phosgene (9.9 g) and DMF (0.73 g) are added.

-

The mixture is heated in an oil bath at 85-105°C for 5 hours.

Step 3: Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

Experimental Protocol (based on CN103508968A):

-

The reaction mixture from the previous step is cooled to 60-70°C.

-

A 30% aqueous ammonia solution (11.3 g) is added over 1 hour.

-

The mixture is stirred for an additional 2 hours.

-

After cooling, the precipitated product is collected by filtration.

| Parameter | Molar Ratio (Sulfonic acid:Ammonia) | Temperature | Reaction Time | Reference |

| Reaction Conditions | 1:3 to 1:8 | 60-70°C | > 2.5 hours |

Final Synthesis of this compound

The final step in the synthesis is the condensation of the two key intermediates, 2-amino-4-methoxy-6-methyl-1,3,5-triazine and 2-(2-chloroethoxy)benzenesulfonamide. This reaction forms the crucial sulfonylurea linkage.

Experimental Protocol (based on CN103508968A):

-

In a round-bottom flask, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (28 g), sodium methoxide (10.8 g), and dimethyl carbonate (18 g) are mixed in water (200 mL) as the solvent. A suitable amount of hydrochloric acid is added.

-

After stirring for 3 hours at room temperature, a solution of 2-(2-chloroethoxy)benzenesulfonamide (0.04 mol) in dry acetonitrile (200 mL) is added.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6 mL) is added, and the mixture is stirred at room temperature for 3 hours.

-

The reaction is worked up by dilution with water and a 5% hydrochloric acid solution.

-

The product is washed with water and ether, and then collected by filtration and dried.

| Parameter | Molar Ratio (Sulfonamide:Triazine) | Temperature | Reaction Time | Reference |

| Reaction Conditions | 1:1 to 1:3 | Room Temperature | 2-4 hours |

Alternative Synthesis Route via Sulfonyl Isocyanate

An alternative and common method for the formation of the sulfonylurea bridge involves the use of a sulfonyl isocyanate intermediate. In this pathway, 2-(2-chloroethoxy)benzenesulfonamide is first converted to 2-(2-chloroethoxy)benzenesulfonyl isocyanate. This highly reactive intermediate is then coupled with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to yield this compound. The commercial production of this compound often utilizes a sulfonyl isocyanate or sulfonamide intermediate.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide has outlined the primary synthetic route to this compound, detailing the preparation of its key intermediates and the final condensation step. The provided experimental protocols and quantitative data, primarily drawn from patent literature, offer a solid foundation for laboratory-scale synthesis. For industrial-scale production, further optimization of reaction conditions, yields, and purification methods would be necessary. The alternative pathway involving a sulfonyl isocyanate intermediate also represents a viable and widely used industrial approach.

References

- 1. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine(1668-54-8) 1H NMR [m.chemicalbook.com]

- 2. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103508968A - Green synthesis process of this compound herbicide for removing broadleaf weed in wheat field - Google Patents [patents.google.com]

An In-Depth Toxicological Profile of Ropivacaine (CAS Number: 82097-50-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ropivacaine, a long-acting amide local anesthetic, is the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide. It is widely used for surgical anesthesia and postoperative pain management. This technical guide provides a comprehensive overview of the toxicological profile of ropivacaine, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. Ropivacaine is characterized by a lower potential for central nervous system (CNS) and cardiovascular toxicity compared to its racemic analogue, bupivacaine, which is attributed to its lower lipophilicity.[1] This document summarizes key findings from acute and repeated-dose toxicity studies, as well as in vitro assessments of cytotoxicity and neurotoxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a short period. The median lethal dose (LD50) is a common measure of acute toxicity.

Quantitative Data: Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat (adult) | Sciatic Nerve Block | 54 | [2] |

| Rat (infant) | Sciatic Nerve Block | 155 | [2] |

| Rat | Intravenous | 7.29 | [3] |

| Mouse | Intraperitoneal | 115 |

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. Key parameters determined from these studies include the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

A study involving the subcutaneous administration of a ropivacaine oil delivery depot in rats over a period of time provides some insight into its repeated-dose toxicity profile. In this study, rats in the 75 mg/kg group did not show any signs of toxicity, suggesting this could be a No-Observed-Adverse-Effect Level (NOAEL) under these experimental conditions. However, at 150 mg/kg, there were observable changes in hematological parameters and organ pathology, and at 300 mg/kg, mortality was observed.

Cytotoxicity

Cytotoxicity studies assess the toxicity of a substance to cells in vitro. Ropivacaine has been shown to have cytotoxic effects on various cell types, with its toxicity being dependent on concentration and exposure time.

Quantitative Data: In Vitro Cytotoxicity

| Cell Type | Assay | Concentration Range | Key Findings | Reference(s) |

| Human Rotator Cuff Tenofibroblasts | Annexin V-Propidium Iodide | 0.2% and 0.75% (and 10% dilutions) | Ropivacaine was the least toxic among the tested local anesthetics (ropivacaine, bupivacaine, lidocaine) at clinically used concentrations. Cell viability decreased with increasing concentration and exposure time. | |

| Human Dermal Fibroblasts, Adipose-derived Mesenchymal Stem Cells (hMSCs), and Tenocytes | Annexin V-Propidium Iodide | 0.125%, 0.25%, and 0.5% | Ropivacaine caused no significant necrosis compared to bupivacaine. hMSCs were less affected by necrosis than fibroblasts and tenocytes. | |

| PC12 cells | CCK-8 | 0.1, 0.5, 1, 2, and 4 mmol/L | Ropivacaine mesylate induced a concentration-dependent decrease in cell viability. |

Experimental Protocol: Cytotoxicity in Human Rotator Cuff Tenofibroblasts

This protocol is based on the methodology described for assessing the cytotoxic effects of ropivacaine on human rotator cuff tenofibroblasts.

Cell Culture:

-

Human rotator cuff tenofibroblasts are cultured and divided into control, phosphate-buffered saline (PBS), and local anesthetic study groups.

-

The local anesthetic subgroups include 0.2% and 0.75% ropivacaine, as well as 10% dilutions of these concentrations.

Exposure:

-

Cells are exposed to the different concentrations of ropivacaine for varying durations: 5, 10, 20, 40, or 60 minutes for higher concentrations, and 2, 6, 12, 24, 48, or 72 hours for lower concentrations.

Endpoint Assessment:

-

Cell Viability: Assessed using the annexin V-propidium iodide double-staining method followed by flow cytometry to distinguish between live, apoptotic, and necrotic cells.

-

Intracellular Reactive Oxygen Species (ROS): Measured to evaluate oxidative stress.

-

Mitogen-Activated Protein Kinases (MAPKs) and Caspase-3/7 Activity: Investigated to understand the signaling pathways involved in cell death.

Neurotoxicity

Neurotoxicity studies investigate the adverse effects of a substance on the nervous system. In vitro studies using cell lines such as PC12 (derived from a pheochromocytoma of the rat adrenal medulla) are commonly employed to screen for neurotoxic potential and elucidate mechanisms of action.

Quantitative Data: In Vitro Neurotoxicity

| Cell Line | Assay | Concentration Range | Key Findings | Reference(s) |

| PC12 | MTT | 1, 2.5, 5, 10, 15, and 25 mM | Ropivacaine leads to cell death in a dose-dependent manner. | |

| PC12 | CCK-8 | 0.1, 0.5, 1, 2, and 4 mmol/L | Ropivacaine mesylate reduces cell viability in a concentration-dependent manner. |

Experimental Protocol: Neurotoxicity in PC12 Cells (Akt Signaling Pathway)

This protocol is based on the methodology used to investigate the role of the Akt signaling pathway in ropivacaine-induced neurotoxicity in PC12 cells.

Cell Culture and Treatment:

-

PC12 cells are cultured in DMEM with 10% fetal bovine serum.

-

Ropivacaine is prepared as a 1% (15 mmol/L) stock solution with the pH adjusted to 7.4.

-

Cells are treated with various concentrations of ropivacaine (e.g., 1, 2.5, 5, 10, 15, and 25 mM) for 48 hours.

Endpoint Assessment:

-

Cell Viability: Assessed using the MTT assay. Cells are plated at 4,000 cells/well in 96-well plates.

-

Akt Activation: Evaluated by Western blot analysis.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against total Akt and phosphorylated Akt (pAkt).

-

Blots are developed using an ECL detection system, and band densities are quantified.

-

Experimental Protocol: Neurotoxicity in PC12 Cells (Fas/FasL Signaling Pathway)

This protocol is based on the methodology used to investigate the involvement of the Fas/FasL signaling pathway in ropivacaine-induced apoptosis in PC12 cells.

Cell Culture and Treatment:

-

PC12 cells are cultured in RPMI-1640 medium with 10% FBS.

-

Cells are treated with different concentrations of ropivacaine mesylate (e.g., 0.1, 0.5, 1, 2, and 4 mmol/L) for 24 hours.

Endpoint Assessment:

-

Cell Viability: Assessed using the CCK-8 assay.

-

Apoptosis:

-

Morphological Observation: Cells are observed under a light microscope for changes in morphology.

-

Hoechst 33342/Propidium Iodide (PI) Staining: To assess cell necrosis.

-

Annexin V-FITC/PI Staining: For the detection of apoptosis by flow cytometry.

-

-

Fas and FasL Expression:

-

qPCR: To measure the mRNA expression levels of Fas and FasL.

-

Immunofluorescence: To visualize the protein expression and localization of Fas and FasL.

-

Western Blot: To quantify the protein levels of Fas and FasL.

-

Genetic Toxicology

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are the standard for assessing the carcinogenic potential of pharmaceuticals. The results of such studies for ropivacaine are not publicly available.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are conducted to evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. These studies are typically performed according to OECD guidelines (e.g., OECD 414 for prenatal developmental toxicity and OECD 421 for reproduction/developmental toxicity screening). Specific results for ropivacaine from these types of studies are not detailed in the available literature.

Conclusion

Ropivacaine exhibits a favorable acute toxicity profile compared to other long-acting local anesthetics, particularly with regard to its lower cardiotoxicity and neurotoxicity. In vitro studies have demonstrated that ropivacaine can induce cytotoxicity and neurotoxicity in a concentration- and time-dependent manner. The mechanisms of ropivacaine-induced neurotoxicity involve the inhibition of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic Fas/FasL pathway. While comprehensive data on repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are not fully available in the public literature, the existing information suggests a safety margin that supports its clinical use within recommended dosage guidelines. Further research and disclosure of proprietary data would be beneficial for a more complete understanding of the long-term toxicological profile of ropivacaine.

References

- 1. Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caod.oriprobe.com [caod.oriprobe.com]

Triasulfuron's Role in Inhibiting Branched-Chain Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triasulfuron is a potent and selective herbicide belonging to the sulfonylurea chemical class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role as a BCAA synthesis inhibitor. It includes a summary of quantitative data on the inhibition of ALS by related sulfonylurea herbicides, detailed experimental protocols for assessing ALS activity and quantifying BCAA levels, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

Branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—are essential amino acids for protein synthesis and overall plant growth and development.[1] Unlike animals, plants can synthesize these amino acids de novo, making the BCAA biosynthetic pathway an attractive target for the development of herbicides.[1] this compound is a systemic herbicide that is readily absorbed by plant roots and foliage and translocates to the growing points of the plant. Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), the first and rate-limiting enzyme in the BCAA synthesis pathway.[2] This inhibition leads to a deficiency in BCAAs, which in turn halts cell division and ultimately results in plant death.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound, as a member of the sulfonylurea group of herbicides, acts as a potent, non-competitive inhibitor of ALS. It binds to a regulatory site on the enzyme, distinct from the active site, which induces a conformational change that prevents the normal binding of substrates (pyruvate and α-ketobutyrate). This allosteric inhibition is highly specific and occurs at very low concentrations of the herbicide. The inhibition of ALS leads to a cascade of metabolic disruptions, primarily the depletion of valine, leucine, and isoleucine pools. The lack of these essential building blocks for protein synthesis arrests cell division in the meristematic tissues, leading to the cessation of root and shoot growth.

Downstream Effects: Impact on TOR Signaling

The depletion of BCAAs due to ALS inhibition has significant downstream effects on cellular signaling pathways, most notably the Target of Rapamycin (TOR) signaling pathway. TOR is a highly conserved protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. In plants, TOR signaling is activated by nutrients, including amino acids, to promote anabolic processes such as protein synthesis and ribosome biogenesis. By inhibiting BCAA synthesis, this compound leads to a state of amino acid starvation, which in turn downregulates TOR activity. This contributes to the overall inhibition of plant growth and is a key component of the herbicidal effect.

Quantitative Data on ALS Inhibition by Sulfonylurea Herbicides

| Herbicide | Enzyme Source | Inhibition Constant | Reference |

| Chlorsulfuron | Barley (Hordeum vulgare) | Ki (initial) = 68 nM | |

| Ki (steady-state) = 3 nM | |||

| Propyrisulfuron | Rice (Oryza sativa) & Weeds | I50 (in vitro) = Similar in rice and weeds | |

| Ludwigia hyssopifolia | GR50 (shoot fresh weight) = 2.5 g a.i. ha-1 | ||

| Cyperus iria | GR50 (shoot fresh weight) = 3.2 g a.i. ha-1 | ||

| Echinochloa colona | GR50 (shoot fresh weight) = 6.8 g a.i. ha-1 | ||

| Echinochloa crus-galli | GR50 (shoot fresh weight) = 8.5 g a.i. ha-1 | ||

| Leptochloa chinensis | GR50 (shoot fresh weight) = 22.4 g a.i. ha-1 |

Note: I50 represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity. GR50 represents the dose of herbicide required to reduce plant growth by 50%. Ki is the inhibition constant.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from methodologies used to assess the in vitro inhibition of ALS by sulfonylurea herbicides.

1. Plant Material and Enzyme Extraction:

-

Grow wheat (or other target plant) seedlings for 7-10 days in a controlled environment.

-

Harvest young, actively growing leaf tissue (approximately 5 g).

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Suspend the powder in 20 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM dithiothreitol, and 1% w/v polyvinylpolypyrrolidone).

-

Homogenize the suspension and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. ALS Activity Assay:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 20 mM pyruvate, 0.5 mM thiamine pyrophosphate, 10 mM MgCl₂, and 10 µM FAD.

-

Prepare serial dilutions of this compound (or other sulfonylurea herbicide) in the appropriate solvent (e.g., acetone or DMSO).

-

Add a small volume of the herbicide dilution to the reaction mixture (ensure the final solvent concentration does not exceed 1%).

-

Initiate the reaction by adding 50 µL of the enzyme extract to 450 µL of the reaction mixture.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 6 N H₂SO₄.

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

3. Quantification of Acetoin:

-

Add 500 µL of 0.5% (w/v) creatine solution.

-

Add 500 µL of 5% (w/v) α-naphthol solution (freshly prepared in 2.5 N NaOH).

-

Incubate at 60°C for 15 minutes for color development.

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of acetoin to quantify the amount produced in the enzymatic reaction.

-

Calculate the percentage of inhibition for each herbicide concentration and determine the IC50 value.

Quantification of Branched-Chain Amino Acids (BCAAs) by HPLC

This protocol outlines a general procedure for the extraction and quantification of free BCAAs from plant tissue.

1. Sample Preparation and Extraction:

-

Harvest leaf tissue from control and this compound-treated plants at various time points.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% (v/v) methanol.

-

Vortex vigorously and incubate at 4°C for 1 hour with occasional shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the free amino acids.

-

Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization (Pre-column):

-

Reconstitute the dried extract in 100 µL of a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.0).

-

Add a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to label the primary amino groups of the amino acids, rendering them fluorescent or UV-absorbent.

-

Follow the specific reaction conditions (time, temperature) for the chosen derivatizing agent.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used.

-

Solvent A: Acetonitrile.

-

Solvent B: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.5).

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent A, gradually increasing to elute the more hydrophobic amino acids.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Fluorescence detector (for OPA or FMOC derivatives) with appropriate excitation and emission wavelengths.

-

UV detector (e.g., at 338 nm for OPA derivatives).

-

-

Quantification: Prepare standard curves for valine, leucine, and isoleucine using known concentrations of derivatized amino acid standards. Calculate the concentration of each BCAA in the plant samples by comparing their peak areas to the standard curves.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Branched-Chain Amino Acid (BCAA) Synthesis Pathway and this compound Inhibition.

Caption: Experimental Workflow for Investigating this compound's Mode of Action.

Caption: Downstream Effect of this compound on the TOR Signaling Pathway.

Conclusion

This compound is a highly effective herbicide that targets a fundamental metabolic pathway in plants—the synthesis of branched-chain amino acids. Its specific inhibition of acetolactate synthase leads to a cascade of events, including the depletion of essential amino acids, downregulation of the growth-promoting TOR signaling pathway, and ultimately, cessation of cell division and plant death. The detailed understanding of this mechanism of action is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and for advancing our knowledge of plant biochemistry and physiology. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate interactions between herbicides and plant metabolic networks.

References

Metabolic fate and detoxification of Triasulfuron in tolerant plant species

An In-depth Technical Guide on the Metabolic Fate and Detoxification of Triasulfuron in Tolerant Plant Species

Introduction

This compound is a selective sulfonylurea herbicide widely used for the control of broadleaf weeds in cereal crops such as wheat, barley, and maize.[1][2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.[1] The selectivity of this compound hinges on the differential ability of tolerant crop plants to rapidly metabolize the herbicide into non-toxic compounds, a capability that susceptible weed species lack.[4] This guide provides a comprehensive overview of the metabolic pathways, enzymatic systems, and experimental methodologies involved in the detoxification of this compound in tolerant plant species.

Metabolic Pathways of this compound Detoxification

The detoxification of xenobiotics, including herbicides like this compound, in tolerant plants is a multi-phase process, generally categorized into three phases: functionalization (Phase I), conjugation (Phase II), and compartmentation (Phase III). This system works to increase the water solubility of the compound and sequester it away from metabolic cellular sites.

Phase I: Functionalization

The initial step in this compound detoxification involves the introduction or exposure of functional groups on the parent molecule, which renders it more reactive and susceptible to subsequent enzymatic reactions.

-

Aryl Hydroxylation: The primary and rate-limiting step in the detoxification of this compound in tolerant species like wheat and maize is aryl hydroxylation. This reaction is catalyzed by Cytochrome P450 monooxygenases (CYPs) , a superfamily of heme-containing enzymes. These enzymes utilize NADPH and molecular oxygen to introduce a hydroxyl (-OH) group onto the phenyl ring of the this compound molecule. This initial modification significantly reduces its phytotoxicity. In maize, specific P450s responsible for this detoxification are inducible by chemical safeners like naphthalic anhydride (NA) and by this compound itself, particularly in young seedlings.

Phase II: Conjugation

Following hydroxylation, the Phase I metabolite is rapidly conjugated with endogenous molecules, such as glucose or glutathione. This process further increases the water solubility of the metabolite and drastically reduces its biological activity.

-

Glycosylation: The hydroxylated this compound metabolite undergoes conjugation with glucose. This reaction is catalyzed by UDP-glucosyltransferases (UGTs) , which transfer a glucose moiety from UDP-glucose to the hydroxyl group of the metabolite. The resulting O-glucoside conjugate is significantly more polar and is primed for transport and sequestration. UGTs are a large family of enzymes known to be involved in the detoxification of various xenobiotics in plants.

-

Glutathione Conjugation: Another key conjugation pathway in herbicide detoxification is mediated by Glutathione S-transferases (GSTs) . These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates. While direct evidence for GST-mediated conjugation of hydroxylated this compound is less specific in the provided results, GSTs are known to play a crucial role in the detoxification of many herbicides in tolerant crops, often induced by herbicide safeners. They are a critical component of the plant's defense against xenobiotic stress.

Phase III: Compartmentation

The final phase of detoxification involves the removal of the conjugated, non-toxic metabolites from the cytoplasm.

-

Vacuolar Sequestration: The water-soluble glucose or glutathione conjugates are actively transported from the cytoplasm into the cell vacuole or apoplast for storage. This transport is mediated by ATP-binding cassette (ABC) transporters located in the tonoplast (vacuolar membrane). By sequestering the metabolites, the plant effectively eliminates any remaining potential for cellular damage.

Quantitative Data on this compound Metabolism

The rate of this compound metabolism is a critical factor in determining plant tolerance. Studies in maize have quantified the induction of CYP450-mediated metabolism by the safener naphthalic anhydride (NA) and this compound itself.

| Treatment Condition (Maize Seedlings) | Age of Seedlings | Rate of this compound Metabolism (pmol h⁻¹ mg⁻¹ protein) | Fold Increase vs. Control | Reference |

| Control (Untreated) | 2.5 days | Not explicitly stated, but used as baseline | 1.0 | |

| Naphthalic Anhydride (NA) Treated | 2.5 days | Intermediate level | - | |

| This compound Treated | 2.5 days | Inducible level | - | |

| NA + this compound Treated | 2.5 days | 415 | 2.6-fold higher than NA alone | |

| Control (Untreated) | 6.5 days | Not explicitly stated, but used as baseline | 1.0 | |

| Naphthalic Anhydride (NA) Treated | 6.5 days | Inducible level | - | |

| This compound Treated | 6.5 days | No significant induction | - | |

| NA + this compound Treated | 6.5 days | ~160 (Calculated: 415 / 2.6) | No synergistic enhancement over NA alone |

Note: The data highlights that the induction of this compound metabolism by this compound itself is age-dependent, being effective in young seedlings but not in older ones. In contrast, induction by the safener NA is independent of seedling age. A synergistic enhancement is observed when young seedlings are treated with both NA and this compound.

Experimental Protocols

Microsome Isolation and In Vitro this compound Metabolism Assay

This protocol is fundamental for studying Phase I metabolism mediated by Cytochrome P450 enzymes.

Objective: To isolate the microsomal fraction (containing CYPs) from plant tissue and measure its capacity to metabolize this compound.

Methodology:

-

Plant Material: Grow tolerant plants (e.g., maize seedlings) under controlled conditions. Treat with inducers (e.g., naphthalic anhydride, this compound) as required by the experimental design.

-

Homogenization: Harvest fresh tissue (e.g., shoots) and homogenize in a chilled extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing EDTA, polyvinylpyrrolidone, and DTT) using a mortar and pestle or blender.

-

Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth to remove cell debris. Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 15 minutes to pellet mitochondria and chloroplasts.

-

Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60-90 minutes. The resulting pellet is the microsomal fraction.

-

Resuspension: Carefully discard the supernatant and resuspend the microsomal pellet in a small volume of storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, with glycerol).

-

Protein Quantification: Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

-

Metabolism Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 0.5-1.0 mg)

-

Potassium phosphate buffer

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

¹⁴C-labeled this compound (as substrate).

-

-

Initiate the reaction by adding the NADPH-generating system. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solvent like acetonitrile or by acidification.

-

-

Analysis: Analyze the reaction mixture for the disappearance of the parent this compound and the appearance of metabolites using HPLC with a radioactivity detector.

Analysis of this compound and its Metabolites by HPLC

This protocol is used for the separation and quantification of the parent herbicide and its metabolic products.

Objective: To quantitatively measure this compound and its metabolites in plant extracts or in vitro assay samples.

Methodology:

-

Sample Extraction:

-

Soil/Water: For environmental samples, extract by shaking with deionized water (for alkaline soils) or an appropriate buffer, followed by centrifugation.

-

Plant Tissue: Homogenize tissue in a suitable solvent (e.g., acetonitrile/water mixture). Centrifuge to pellet solids.

-

-

Solid Phase Extraction (SPE) Clean-up:

-

Pass the aqueous extract through a C18 SPE cartridge to retain this compound and its metabolites.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analytes from the cartridge with a solvent like acidified methanol.

-

-

HPLC Analysis:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or, for higher sensitivity and confirmation, a mass spectrometer (LC-MS).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with a pH modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be methanol/water (40:60, v/v).

-

Detection: Monitor the eluent at a specific UV wavelength (e.g., 240 nm) or use selected ion monitoring (SIM) in LC-MS for high specificity.

-

Quantification: Calculate concentrations based on the peak areas of analytical standards.

-

Glutathione S-Transferase (GST) Activity Assay

This is a general spectrophotometric assay to measure the activity of GST enzymes, a key part of Phase II detoxification.

Objective: To determine the total GST activity in a plant protein extract.

Methodology:

-

Protein Extraction: Homogenize plant tissue in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) and centrifuge to obtain a crude protein extract (supernatant).

-

Reaction Mixture: In a cuvette, combine:

-

Potassium phosphate buffer (e.g., 100 mM, pH 6.5).

-

Reduced glutathione (GSH) solution.

-

The model substrate 1-chloro-2,4-dinitrobenzene (CDNB), dissolved in ethanol.

-

The plant protein extract.

-

-

Measurement:

-

Initiate the reaction by adding the CDNB substrate.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of the GSH-DNB conjugate.

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the extinction coefficient for the S-(2,4-dinitrophenyl)glutathione conjugate. Express activity as nmol of product formed per minute per mg of protein.

Visualizations

References

- 1. This compound | C14H16ClN5O5S | CID 73282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous analysis of this compound, metsulfuron-methyl and chlorsulfuron in water and alkaline soils by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genfarm this compound 750 WG Selective Herbicide | Genfarm [genfarm.com.au]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

An In-depth Technical Guide to the Environmental Degradation Pathways of Triasulfuron in Soil and Water

Introduction

Triasulfuron is a selective sulfonylurea herbicide used for the control of broad-leaved weeds in cereal crops such as wheat and barley.[1][2] Its efficacy at low application rates has made it a widely adopted tool in agriculture.[3][4] However, understanding its environmental fate, particularly its degradation pathways in soil and water, is critical for assessing its persistence, potential for groundwater contamination, and overall ecological impact. This technical guide provides a comprehensive overview of the primary degradation mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams for researchers and environmental scientists.

The primary degradation pathways for this compound are chemical hydrolysis and microbial degradation, with photolysis playing a secondary role.[5] The rate and outcome of these processes are significantly influenced by environmental factors, most notably pH, but also soil organic matter content, temperature, and moisture.

Primary Degradation Pathways

Chemical Hydrolysis

Chemical hydrolysis is a dominant degradation pathway for this compound, especially in acidic environments. The principal mechanism is the cleavage of the sulfonylurea bridge, which is characteristic of this class of herbicides. This reaction breaks the molecule into two main metabolites: a sulfonamide derivative and a triazine amine derivative.

The rate of hydrolysis is highly pH-dependent, following pseudo-first-order kinetics. Degradation is significantly faster in acidic conditions (pH 4-6) and slows dramatically in neutral to alkaline conditions (pH 7-9). This is because the molecule is undissociated at acidic pH, making it more susceptible to hydrolysis, whereas it exists in a more stable anionic form at higher pH levels.

Quantitative Data on Hydrolysis

The persistence of this compound in aqueous solutions is directly correlated with pH and temperature, as summarized in the table below.

| pH | Temperature (°C) | Half-Life (DT₅₀) in Days | Rate Constant (k) (day⁻¹) | Reference |

| 2 | - | - | - | |

| 4 | 22 | 8.72 | 0.0795 | |

| 4 | 25 | 7.78 | - | |

| 4 | 40 | 0.72 | 0.9631 | |

| 5 | 20 | 30 | 0.023 | |

| 5 | 25 | 13.8 | - | |

| 5.2 | 25 | 7.97 | 0.087 | |

| 6 | 25 | 27.1 | - | |

| 6.2 | 25 | 33 | 0.021 | |

| 7 | 20 | Stable | - | |

| 7 | 25 | 492 | - | |

| 7 | 40 | 37.8 | 0.0183 | |

| 7.1 | 25 | 63 | 0.011 | |

| 8.2 | 25 | 217 | 0.005 | |

| 9 | 25 | 387 | - | |

| 10 | 40 | 52.9 | 0.0131 |

Table 1: Hydrolysis Half-Life (DT₅₀) of this compound in Water at Various pH and Temperature Conditions.

Microbial Degradation in Soil

In soil environments, microbial activity is a major contributor to the degradation of this compound, often working in conjunction with chemical hydrolysis. Studies comparing sterile and non-sterile soils consistently show that degradation is significantly faster in the presence of an active microbial community. For instance, the half-life of this compound in microbially active soils was found to be four times shorter than in sterile soil.

The rate of microbial degradation is influenced by several soil properties:

-

Soil pH: Lower pH levels enhance both microbial degradation and acid hydrolysis.

-

Organic Matter (OM): Higher organic matter content can increase the adsorption of this compound, which may initially reduce its degradation rate. However, organic amendments can also stimulate microbial activity, potentially accelerating dissipation over time.

-

Temperature and Moisture: As with most biological processes, degradation rates increase with higher temperatures and adequate soil moisture.

References

- 1. This compound | C14H16ClN5O5S | CID 73282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of Herbicide this compound on Soil Microbial Community in an Unamended Soil and a Soil Amended with Organic Residues - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicological Profile of Triasulfuron: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the ecotoxicological effects of the sulfonylurea herbicide Triasulfuron on non-target aquatic organisms. This compound is a selective, systemic herbicide used for controlling broadleaf weeds in cereal crops.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants.[1][2][3] While this specificity makes it less toxic to fauna, its presence in aquatic ecosystems via runoff and spray drift poses a significant risk, particularly to primary producers such as algae and aquatic plants. This document synthesizes key toxicity data, outlines common experimental protocols, and visualizes the underlying biochemical and ecological pathways to serve as a critical resource for researchers and environmental risk assessors.

Core Mechanism of Action

This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is vital for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible plants. Animals do not possess the ALS enzyme, which is the primary reason for the herbicide's low direct toxicity to aquatic fauna like fish and invertebrates.

Caption: Mechanism of this compound action via inhibition of the ALS enzyme.

Data Presentation: Summary of Ecotoxicological Effects

The toxicity of this compound varies significantly across different trophic levels in aquatic ecosystems. The following tables summarize the quantitative data from various studies.

Table 1: Toxicity to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (mg/L) | Toxicity Level | Reference |

| Daphnia magna (Water Flea) | EC₅₀ (Immobilization) | 48 hours | 49 ± 1 | Low | |

| Daphnia magna (Water Flea) | NOEC | 21 days | 10 | Moderate | |

| Americamysis bahia (Mysid Shrimp) | LC₅₀ (Mortality) | 96 hours | 17.2 | Moderate | |

| Vibrio fischeri (Marine Bacteria) | EC₅₀ (Luminescence) | 30 min | > 100 | Low |

Table 2: Toxicity to Fish

| Species | Endpoint | Duration | Value (mg/L) | Toxicity Level | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ (Mortality) | 96 hours | > 100 | Low | |

| Oncorhynchus mykiss (Rainbow Trout) | NOEC | 21 days | 36.6 | Low | |

| Sparus aurata (Gilthead Seabream) | LC₅₀ (Mortality) | 72 hours | 1.41* | Moderate |

*Note: Data for S. aurata is for a commercial formulation containing 59.4% terbutryn and 0.6% this compound.

Table 3: Toxicity to Algae and Aquatic Plants

| Species | Endpoint | Duration | Value (µg/L) | Toxicity Level | Reference |

| Lemna minor (Duckweed) | EC₅₀ (Growth Inhibition) | 96 hours | 0.46 | Extremely High | |

| Lemna gibba (Duckweed) | EC₅₀ (Growth Inhibition) | - | 0.19 | Extremely High | |

| Pseudokirchneriella subcapitata (Green Algae) | EC₅₀ (Growth Inhibition) | 72 hours | 1.1 - 11 | Very High | |

| Chlorella vulgaris (Green Algae) | EC₅₀ (Growth Inhibition) | - | < 11 | Very High |

Environmental Fate and Behavior

The persistence and degradation of this compound in aquatic environments are heavily influenced by pH.

-

Hydrolysis: The primary degradation pathway in water is chemical hydrolysis, which involves the cleavage of the sulfonylurea bridge. This process is significantly faster under acidic conditions (e.g., pH 4) compared to neutral or alkaline conditions.

-

Biodegradation: In aqueous solutions, microorganisms appear to play a minimal role in the degradation of this compound. However, in soil environments, biotransformation by microorganisms is a major route of transformation.

-

Persistence: Field data indicate that this compound can be persistent in the water of aquatic systems.

Caption: Logical flow of this compound from application to environmental effects.

Experimental Protocols

Standardized methodologies are crucial for assessing the ecotoxicity of herbicides. The protocols cited in the literature largely follow OECD (Organisation for Economic Co-operation and Development) guidelines.

Algal Growth Inhibition Test (OECD 201)

-

Test Organism: Pseudokirchneriella subcapitata or Chlorella vulgaris.

-

Methodology: Cultures of the test algae in their exponential growth phase are exposed to a range of this compound concentrations in a nutrient-rich liquid medium. The cultures are incubated under continuous, uniform illumination and constant temperature for 72 hours.

-

Endpoint Measurement: Algal growth is measured at 24-hour intervals by determining cell density using a cell counter or a proxy like chlorophyll fluorescence.

-

Data Analysis: The growth rate inhibition is calculated for each concentration relative to a control. The EC₅₀ (Effective Concentration for 50% inhibition) is then determined using a regression analysis.

Daphnia magna Acute Immobilisation Test (OECD 202)

-

Test Organism: Daphnia magna (neonates, <24 hours old).

-

Methodology: The daphnids are exposed to a series of this compound concentrations in test vessels for 48 hours without feeding.

-

Endpoint Measurement: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The EC₅₀ is the concentration of this compound that immobilizes 50% of the Daphnia magna population after 48 hours.

Lemna sp. Growth Inhibition Test (OECD 221)

-

Test Organism: Lemna minor or Lemna gibba.

-

Methodology: Colonies of Lemna, typically with 2-3 fronds, are introduced into test solutions containing various concentrations of this compound. The test is conducted under controlled light and temperature conditions for 7 days.

-

Endpoint Measurement: The primary variable is the total number of fronds. Other variables such as frond area or dry weight can also be measured.

-

Data Analysis: The average growth rate is determined for each concentration and compared to the control to calculate the percentage of inhibition. The EC₅₀ is derived from these data.

Caption: Generalized workflow for an aquatic ecotoxicology bioassay.

Conclusion

The ecotoxicological data for this compound reveal a distinct pattern of risk. While its direct acute and chronic toxicity to aquatic fauna like fish and crustaceans is low, it is extremely toxic to non-target aquatic plants and algae. The growth of organisms like Lemna minor and Pseudokirchneriella subcapitata can be inhibited at concentrations in the low microgram-per-liter range. Given that this compound can persist in aquatic systems, its potential to disrupt the base of the aquatic food web is a significant concern. Risk assessments must, therefore, prioritize the protection of primary producers and consider the indirect effects on the entire ecosystem, such as the loss of habitat and food sources for invertebrates and fish.

References

Navigating the Subsurface Journey: An In-depth Technical Guide to the Environmental Fate and Mobility of Triasulfuron in Diverse Soil Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the sulfonylurea herbicide, Triasulfuron, in various soil types. Understanding the complex interactions of this compound with soil components is paramount for accurate environmental risk assessment and the development of sustainable agricultural practices. This document synthesizes key findings on its adsorption, degradation, and leaching potential, supported by quantitative data, detailed experimental protocols, and visual representations of scientific workflows.

Physicochemical Properties and Mode of Action

This compound (N-[[[2-(2-chloroethoxy)phenyl]sulfonyl]amino]carbonyl]-4-methoxy-6-methyl-1,3,5-triazine-2-amine) is a selective, systemic herbicide primarily absorbed through the roots and leaves of target weed species.[1] It functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.[2] Its environmental behavior is significantly influenced by its chemical nature as a weak acid.[3]

Adsorption and Desorption Dynamics in Soil

The retention of this compound in soil is a critical process governing its bioavailability, degradation, and potential for off-site transport. Adsorption is primarily influenced by soil pH, organic matter content, and clay content.

Key Influencing Factors:

-

Soil pH: As a weak acid, this compound's charge is pH-dependent. In acidic soils, the molecule is less dissociated and more readily adsorbed to soil colloids.[4][5] Conversely, in alkaline soils, it exists predominantly in its anionic form, leading to increased repulsion from negatively charged soil particles and consequently, lower adsorption. Adsorption of this compound is negatively correlated with soil pH.

-

Organic Matter: Soil organic matter (SOM) is a key sorbent for this compound. Higher organic matter and total organic carbon content are positively correlated with the adsorption distribution coefficient (Kd). The addition of compost, rich in humic and fulvic acids, has been shown to increase the adsorption of this compound in soils with low organic matter content.

-

Clay Content: Clay minerals also contribute to the adsorption of this compound, with a positive correlation observed between clay content and the adsorption coefficient.

The adsorption and desorption behavior of this compound is often described using the Freundlich and linear isotherm models. The adsorption process is generally considered to be physical and reversible, driven by weak van der Waals forces or hydrogen bonding.

Table 1: Adsorption and Mobility Parameters of this compound in Different Soil Types

| Soil Type | pH | Organic Matter (%) | Clay (%) | Kd (mL/g) | Koc (mL/g) | Mobility Classification | Reference |

| Silt Loam | 6.4 | 2.8 | - | - | - | - | |

| Farnum Loam | - | High | - | - | - | Lower Mobility | |

| Webster Silt Loam | - | High | - | - | - | Lower Mobility | |

| Norfolk Loamy Sand | - | Low | - | - | - | Higher Mobility | |

| Rion Sandy Loam | - | Low | - | - | - | Higher Mobility | |

| Poonch AJK Soil | 6.2 | 3.5 | 61 | 9.96 | - | Medium to High | |

| Abbottabad KPK Soil | - | Low | - | - | - | High | |

| Various Pakistani Soils | 6.2-8.1 | 0.8-3.5 | 18-61 | 4.2-11.9 | 352-1232 | Lower to Medium |

Note: Kd (adsorption coefficient) and Koc (organic carbon-normalized adsorption coefficient) values are indicative and can vary based on specific experimental conditions. A higher Koc value generally indicates lower mobility.

Degradation Pathways and Persistence

The persistence of this compound in the soil environment is determined by a combination of chemical and biological degradation processes.

Primary Degradation Mechanisms:

-

Chemical Hydrolysis: This is a major degradation pathway for this compound, particularly in acidic soils. The hydrolysis involves the cleavage of the sulfonylurea bridge, forming 2-(2-chloroethoxy)benzenesulfonamide and a triazine amine metabolite. The rate of hydrolysis is significantly faster at lower pH values. In alkaline soils, hydrolysis is much slower, contributing to the increased persistence of the herbicide.

-

Microbial Degradation: While chemical hydrolysis is significant, microbial activity also plays a role in the degradation of this compound. However, some studies suggest that its role may be minimal compared to chemical breakdown, as similar degradation rates were observed in sterile and non-sterile soils.

The degradation of this compound in soil often follows first-order kinetics. Some studies have reported biphasic degradation, with a more rapid initial dissipation followed by a slower rate.

Table 2: Degradation Half-life (DT50) of this compound in Soil

| Soil Type | Condition | pH | DT50 (days) | Reference |

| Keyport Silt Loam | Aerobic Laboratory | 6.4 | 20 | |

| Sediment/Water System | Anaerobic Laboratory | 6.7 | >365 | |

| Field Soil | Wheat Crop | - | 5.8 - 5.9 | |

| Non-sterile Soil | Laboratory | - | Longer than field | |

| Soil with Compost | Laboratory | - | ~30 (initial phase) |

Mobility and Leaching Potential

The mobility of this compound in soil, and therefore its potential to leach into groundwater, is inversely related to its adsorption.

Factors Influencing Mobility:

-

Soil Properties: As with adsorption, soil pH and organic matter content are the primary determinants of this compound's mobility. In alkaline, sandy soils with low organic matter, this compound exhibits higher mobility and a greater potential for leaching.

-

Evaporation and Capillary Action: Evaporation from the soil surface can induce upward capillary transport of leached this compound, particularly in soils over a shallow water table. This redistribution can influence the herbicide's persistence in the root zone.

The Groundwater Ubiquity Score (GUS), calculated from the half-life and Koc value, is often used to estimate the leaching potential of pesticides. While specific GUS values for this compound in different soils are not consistently reported in the literature reviewed, its properties (moderate persistence and weak adsorption in alkaline soils) suggest a potential for leaching under vulnerable conditions.

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate and mobility of this compound.

Adsorption-Desorption Studies (Batch Equilibrium Method)

This method is widely used to determine the adsorption and desorption characteristics of this compound in soil.

Protocol:

-

Soil Preparation: Air-dry representative soil samples and sieve them to a uniform particle size (e.g., <2 mm). Characterize the physicochemical properties of the soil, including pH, organic matter content, clay content, and cation exchange capacity.

-

Herbicide Solution Preparation: Prepare a stock solution of this compound of known concentration in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain constant ionic strength. Prepare a series of dilutions from the stock solution.

-

Adsorption Phase:

-

Weigh a known amount of soil (e.g., 2-5 g) into centrifuge tubes.

-

Add a specific volume (e.g., 10-20 mL) of the this compound solutions of varying concentrations to the tubes.

-

Include control samples with soil and background electrolyte solution only, and herbicide solutions without soil.

-

Equilibrate the soil suspensions by shaking on a mechanical shaker for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.

-

Centrifuge the tubes at high speed (e.g., 5000 rpm) to separate the solid and liquid phases.

-

Filter the supernatant and analyze the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant from the centrifuge tubes.

-

Add a known volume of fresh background electrolyte solution (without this compound) to the soil pellets.

-

Resuspend the soil and shake for the same equilibration time as in the adsorption phase.

-

Centrifuge and analyze the this compound concentration in the supernatant.

-

Repeat the desorption step multiple times to assess the reversibility of adsorption.

-

-

Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil using the difference between the initial and equilibrium concentrations in the solution.

-

Plot the amount of adsorbed herbicide against the equilibrium concentration to generate adsorption isotherms.

-

Fit the data to isotherm models (e.g., Freundlich, Langmuir) to determine adsorption coefficients (Kd, Kf, Koc).

-

Degradation Studies (Aerobic Soil Metabolism)

This experimental setup is designed to determine the rate and pathway of this compound degradation in soil under controlled aerobic conditions.

Protocol:

-

Soil Treatment: Use fresh, sieved soil with known physicochemical properties. Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).

-

Herbicide Application: Apply a known amount of radiolabeled (e.g., ¹⁴C-labeled) or non-labeled this compound to the soil samples and mix thoroughly to ensure uniform distribution.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for air exchange and trapping of volatile degradation products (e.g., ¹⁴CO₂). Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analysis:

-

Quantify the concentration of the parent this compound and its degradation products in the extracts using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Liquid Scintillation Counting (for radiolabeled studies).

-

Analyze the trapping solutions for volatile metabolites.

-

-

Data Analysis:

-

Plot the concentration of this compound against time.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation half-life (DT50).

-

Identify the major degradation products and propose a degradation pathway.

-

Leaching Studies (Soil Column Method)

This method simulates the movement of this compound through the soil profile under the influence of water flow.

Protocol:

-

Column Packing: Pack glass or stainless steel columns with the selected soil, ensuring uniform bulk density to mimic field conditions.

-

Pre-conditioning: Saturate the soil columns with a background electrolyte solution from the bottom up to remove trapped air.

-

Herbicide Application: Apply a known amount of this compound to the surface of the soil column.

-

Leaching: Apply a simulated rainfall or irrigation event to the top of the column at a constant flow rate.

-

Leachate Collection: Collect the leachate (the solution that passes through the column) in fractions at regular intervals.

-

Soil Sectioning: After the leaching event, extrude the soil column and section it into segments of specific depths.

-

Analysis:

-

Analyze the concentration of this compound in each leachate fraction and each soil segment using appropriate analytical methods.

-

-

Data Analysis:

-

Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the volume of leachate collected.

-

Determine the distribution of this compound within the soil column.

-

Calculate mobility indices such as the retardation factor (Rf).

-

Conclusion

The environmental fate and mobility of this compound are intricately linked to soil physicochemical properties, particularly pH and organic matter content. In acidic and organic-rich soils, this compound is more strongly adsorbed and degrades more rapidly, primarily through chemical hydrolysis, leading to lower mobility. Conversely, in alkaline, low-organic matter soils, weaker adsorption and slower degradation increase its persistence and potential for leaching. A thorough understanding of these processes, supported by robust experimental data, is essential for predicting the environmental behavior of this compound and for developing management strategies that mitigate potential risks to non-target environments. The standardized protocols provided herein serve as a foundation for consistent and comparable research in this critical area.

References

The History and Development of Triasulfuron: An In-depth Technical Guide

An Overview of a Selective Herbicide

Triasulfuron is a selective herbicide belonging to the sulfonylurea chemical class, primarily used for the control of broadleaf weeds in cereal crops such as wheat, barley, and triticale.[1] Developed and introduced by Ciba-Geigy (now Syngenta) around 1985, this compound quickly became a valuable tool for farmers due to its high efficacy at low application rates, good crop selectivity, and favorable toxicological profile.[2] This technical guide provides a comprehensive overview of the history, development, mode of action, synthesis, efficacy, and toxicology of this compound, intended for researchers, scientists, and professionals in the field of drug development and crop protection.

History and Development

The development of sulfonylurea herbicides in the late 1970s and early 1980s marked a significant advancement in weed management technology. These compounds offered a novel mode of action with high potency, allowing for significantly lower application rates compared to previous generations of herbicides. This compound, with the manufacturer's code CGA 131036, emerged from this wave of innovation.[1][3]

Timeline of Key Milestones:

-

Early 1980s: Discovery and initial synthesis of this compound by Ciba-Geigy.

-

1982: Patent application for the preparation of this compound.[3]

-

Circa 1985: Commercial introduction of this compound.

-

Late 1980s and early 1990s: Widespread registration and adoption for use in cereal crops in various countries.

The development of this compound focused on providing a selective solution for problematic broadleaf weeds in cereal cultivation, offering farmers a post-emergence option that could be applied directly to the crop without causing significant damage.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, exerts its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.

The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible plants. The herbicide is absorbed through both the roots and foliage and is translocated throughout the plant to the meristematic tissues, where its effect is most pronounced.

Selectivity: The selectivity of this compound in cereal crops like wheat is primarily due to the rapid metabolic deactivation of the herbicide in the tolerant crop. Wheat plants possess enzymes, such as cytochrome P450 monooxygenases, that can quickly metabolize this compound into non-phytotoxic compounds. In contrast, susceptible weed species lack this rapid metabolic capacity, leading to the accumulation of the herbicide and subsequent inhibition of ALS, ultimately resulting in plant death.

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

Caption: Mode of action of this compound.

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process involving sulfonylurea chemistry. The key reaction is the formation of the sulfonylurea bridge by reacting a substituted triazine with a sulfonamide intermediate. A common route involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with 2-(2-chloroethoxy)benzenesulfonyl isocyanate or a related sulfonamide.

A "green synthesis" process has also been patented, which aims to reduce the use of highly toxic reagents like phosgene. This process involves the synthesis of 2-(2-chloroethoxy)benzenesulfonamide, which is then reacted with dimethyl carbonate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine to produce this compound.

The following diagram illustrates a general synthesis pathway for this compound.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Laboratory Synthesis of this compound (Representative Protocol)

This protocol is a synthesized representation based on patented "green synthesis" methodologies and general organic chemistry principles.

Step 1: Synthesis of 2-(2-chloroethoxy)benzenesulfonic acid

-

In a reaction vessel, combine 2-acetoxybenzenesulfonic acid and 2-chloroethanol.

-

The reaction is typically carried out in the presence of a suitable solvent and may require heating to proceed.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, the product, 2-(2-chloroethoxy)benzenesulfonic acid, is isolated and purified.

Step 2: Synthesis of 2-(2-chloroethoxy)benzenesulfonamide

-

The 2-(2-chloroethoxy)benzenesulfonic acid is reacted with a chlorinating agent (e.g., thionyl chloride or phosgene) to form the corresponding sulfonyl chloride. This reaction is typically performed in an inert solvent.

-

The resulting sulfonyl chloride is then carefully reacted with ammonia to yield 2-(2-chloroethoxy)benzenesulfonamide.

-

The product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of this compound

-

In a suitable reactor, combine 2-amino-4-methoxy-6-methyl-1,3,5-triazine, dimethyl carbonate, and a base (e.g., sodium methoxide) in an appropriate solvent.

-